α-Bromo-2,3,4,5,6-pentafluorotoluene
α-Bromo-2,3,4,5,6-pentafluorotoluene
Brand Name:
Vulcanchem
CAS No.:
1765-40-8
VCID:
VC0041726
InChI:
InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2
SMILES:
C(C1=C(C(=C(C(=C1F)F)F)F)F)Br
Molecular Formula:
C7H2BrF5
Molecular Weight:
260.99 g/mol
α-Bromo-2,3,4,5,6-pentafluorotoluene
CAS No.: 1765-40-8
Reference Standards
VCID: VC0041726
Molecular Formula: C7H2BrF5
Molecular Weight: 260.99 g/mol
CAS No. | 1765-40-8 |
---|---|
Product Name | α-Bromo-2,3,4,5,6-pentafluorotoluene |
Molecular Formula | C7H2BrF5 |
Molecular Weight | 260.99 g/mol |
IUPAC Name | 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene |
Standard InChI | InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 |
Standard InChIKey | XDEPVFFKOVDUNO-UHFFFAOYSA-N |
SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)Br |
Canonical SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)Br |
Boiling Point | 174.5 °C |
Synonyms | 1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene; (Bromomethyl)pentafluorobenzene; (Pentafluorophenyl)methyl Bromide; 1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene; 1-(Bromomethyl)pentafluorobenzene; 2,3,4,5,6-Pentafluoro-α-bromotoluene; 2,3,4,5,6-Pentafl |
PubChem Compound | 74484 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume